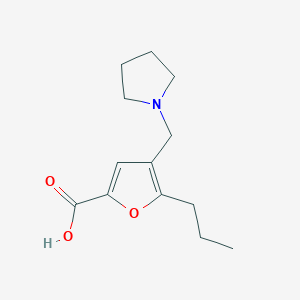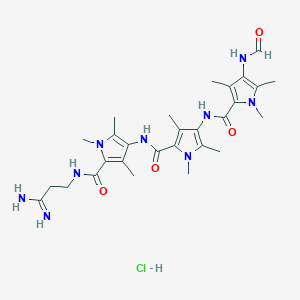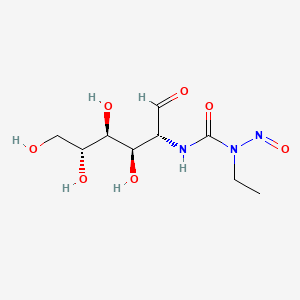
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is a complex organic compound that features a combination of hydroxy, amino, and methoxy functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxy groups on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Catecholamines: Structurally similar compounds with hydroxy groups on the benzene ring.
Uniqueness
4-(1-Hydroxy-2-((2-(3,4,5-trimethoxyphenyl)ethyl)amino)ethyl)-1,2-benzenediol is unique due to its combination of hydroxy, amino, and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-[1-hydroxy-2-[2-(3,4,5-trimethoxyphenyl)ethylamino]ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-24-17-8-12(9-18(25-2)19(17)26-3)6-7-20-11-16(23)13-4-5-14(21)15(22)10-13/h4-5,8-10,16,20-23H,6-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHGMVSUSMJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCNCC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910928 |
Source


|
| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108930-00-3 |
Source


|
| Record name | T 1583 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Hydroxy-2-{[2-(3,4,5-trimethoxyphenyl)ethyl]amino}ethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B1209273.png)






![(2R,3R,4S,5R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-(3-azidopyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-olate](/img/structure/B1209288.png)

![tert-butyl N-[(2S)-1-[[(2R)-2-[7-(carbamoylamino)heptylamino]-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1209290.png)

![(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1209293.png)

